molecular formula C8H14N2O6Pt-6 B585586 Dihydroxy Oxaliplatin-Pt(IV) CAS No. 111321-67-6

Dihydroxy Oxaliplatin-Pt(IV)

Katalognummer: B585586
CAS-Nummer: 111321-67-6
Molekulargewicht: 429.292
InChI-Schlüssel: GHRWEMBJSYSPTQ-NDSUJOINSA-J
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dihydroxy Oxaliplatin-Pt(IV) is a platinum-based compound that belongs to the family of oxaliplatin derivatives It is characterized by the presence of two hydroxyl groups and an oxalate ligand coordinated to a platinum(IV) center

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Dihydroxy Oxaliplatin-Pt(IV) typically involves the oxidation of oxaliplatin, a platinum(II) compound, to its platinum(IV) form. This can be achieved using oxidizing agents such as hydrogen peroxide or ozone under controlled conditions. The reaction is usually carried out in an aqueous medium at low temperatures to prevent decomposition of the product.

Industrial Production Methods: Industrial production of Dihydroxy Oxaliplatin-Pt(IV) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Types of Reactions:

    Oxidation: Dihydroxy Oxaliplatin-Pt(IV) can undergo further oxidation to form higher oxidation state platinum compounds.

    Reduction: It can be reduced back to its platinum(II) form using reducing agents like sodium borohydride.

    Substitution: The hydroxyl and oxalate ligands can be substituted with other ligands such as chloride or amine groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, ozone; aqueous medium, low temperature.

    Reduction: Sodium borohydride, hydrazine; aqueous or alcoholic medium.

    Substitution: Chloride salts, amines; aqueous or organic solvents, ambient temperature.

Major Products Formed:

    Oxidation: Higher oxidation state platinum compounds.

    Reduction: Platinum(II) compounds.

    Substitution: Platinum complexes with different ligands.

Wissenschaftliche Forschungsanwendungen

Dihydroxy Oxaliplatin-Pt(IV) has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a precursor for the synthesis of other platinum complexes. In biology and medicine, it is studied for its potential as an anticancer agent. The compound’s ability to form stable complexes with DNA makes it a promising candidate for cancer therapy. Additionally, it is used in the development of drug delivery systems and as a tool for studying platinum-DNA interactions.

Wirkmechanismus

The mechanism of action of Dihydroxy Oxaliplatin-Pt(IV) involves its conversion to active platinum(II) species in the body. These active species can form covalent bonds with DNA, leading to the formation of DNA crosslinks. These crosslinks inhibit DNA replication and transcription, ultimately resulting in cell death. The compound primarily targets rapidly dividing cancer cells, making it effective in cancer treatment. The presence of hydroxyl groups enhances its solubility and facilitates its transport within the body.

Vergleich Mit ähnlichen Verbindungen

Dihydroxy Oxaliplatin-Pt(IV) is unique compared to other platinum-based compounds such as cisplatin and carboplatin due to its higher oxidation state and the presence of hydroxyl groups. These features contribute to its increased stability and solubility. Similar compounds include:

    Cisplatin: A platinum(II) compound used in cancer therapy.

    Carboplatin: Another platinum(II) compound with a different ligand structure.

    Oxaliplatin: The parent compound of Dihydroxy Oxaliplatin-Pt(IV), also used in cancer treatment.

The uniqueness of Dihydroxy Oxaliplatin-Pt(IV) lies in its ability to undergo controlled activation and its potential for reduced side effects compared to other platinum-based drugs.

Biologische Aktivität

Dihydroxy oxaliplatin-Pt(IV) is a platinum-based compound that has garnered significant attention in cancer research due to its potential as an anticancer agent. This article explores its biological activity, mechanisms of action, and comparative efficacy against other platinum compounds, particularly focusing on its application in treating various cancers.

Overview of Dihydroxy Oxaliplatin-Pt(IV)

Dihydroxy oxaliplatin is a derivative of oxaliplatin, which itself is a third-generation platinum-based chemotherapeutic agent used primarily for colorectal cancer. The Pt(IV) complexes are designed to enhance the therapeutic index of platinum drugs by improving solubility, stability, and reducing side effects while maintaining or enhancing anticancer activity.

The biological activity of dihydroxy oxaliplatin-Pt(IV) primarily involves:

  • Activation and Reduction : Upon entering the cell, Pt(IV) complexes undergo reduction to Pt(II), which is the active form that interacts with cellular macromolecules, particularly DNA. This reduction can occur via various biological reductants such as glutathione and ascorbate .
  • DNA Interaction : The activated Pt(II) forms covalent bonds with DNA, leading to intra- and inter-strand cross-links that inhibit DNA replication and transcription, ultimately inducing apoptosis in cancer cells .
  • Induction of Apoptosis : Studies have shown that dihydroxy oxaliplatin-Pt(IV) activates intrinsic and extrinsic apoptotic pathways. This is evidenced by the activation of caspases (3 and 9), leading to programmed cell death .

Comparative Efficacy

Recent studies have demonstrated that dihydroxy oxaliplatin-Pt(IV) exhibits superior cytotoxicity compared to traditional agents like cisplatin and oxaliplatin. For instance:

  • In vitro studies showed that dihydroxy oxaliplatin-Pt(IV) was over 11-fold more potent than cisplatin against various cancer cell lines, including triple-negative breast cancer (MDA-MB-231) and colorectal cancer (HT29) .
  • The compound demonstrated significant selectivity for cancer cells over normal cells, suggesting a favorable therapeutic window .

Table 1: Summary of Biological Activity Studies

Study ReferenceCell Lines TestedIC50 (µM)Mechanism of ActionKey Findings
MDA-MB-231, HT290.5DNA cross-linking, apoptosis induction11-fold more potent than cisplatin
A431, HCT-150.7Caspase activation, mitochondrial pathwayEnhanced cytotoxicity compared to cisplatin
HCT-1161.2Cell cycle perturbation, apoptosisSignificant tumor growth inhibition in vivo

Recent Advances

Recent advancements in the formulation of dihydroxy oxaliplatin-Pt(IV) have focused on enhancing its delivery and reducing systemic toxicity. For example:

  • Combination Therapies : Studies have explored combining dihydroxy oxaliplatin-Pt(IV) with other chemotherapeutic agents like gemcitabine and capecitabine. These combinations have shown synergistic effects in inducing apoptosis and reducing cell viability .
  • Targeted Delivery Systems : Research is ongoing into nanoparticle-based delivery systems that can improve the localization of dihydroxy oxaliplatin-Pt(IV) to tumor sites while minimizing exposure to healthy tissues .

Eigenschaften

IUPAC Name

[(1R,2R)-2-azanidylcyclohexyl]azanide;oxalate;platinum;dihydroxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2.C2H2O4.2H2O.Pt/c7-5-3-1-2-4-6(5)8;3-1(4)2(5)6;;;/h5-8H,1-4H2;(H,3,4)(H,5,6);2*1H2;/q-2;;;;/p-4/t5-,6-;;;;/m1..../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHRWEMBJSYSPTQ-NDSUJOINSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)[NH-])[NH-].C(=O)(C(=O)[O-])[O-].[OH-].[OH-].[Pt]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)[NH-])[NH-].C(=O)(C(=O)[O-])[O-].[OH-].[OH-].[Pt]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O6Pt-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60747681
Record name [(1R,2R)-2-azanidylcyclohexyl]azanide;oxalate;platinum;dihydroxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60747681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

429.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111321-67-6
Record name [(1R,2R)-2-azanidylcyclohexyl]azanide;oxalate;platinum;dihydroxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60747681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (OC-6-33)-[1R,2R]-cyclohexan-1,2-diamin-N,N'][ethandioato(2-)-O1,O2]-dihydroxyplatin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.